molecular formula C15H16O B8799024 3-Biphenyl-4-YL-propan-1-OL CAS No. 78733-60-5

3-Biphenyl-4-YL-propan-1-OL

Cat. No.: B8799024
CAS No.: 78733-60-5
M. Wt: 212.29 g/mol
InChI Key: XSOUQQQHMLZUOQ-UHFFFAOYSA-N
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Description

3-Biphenyl-4-YL-propan-1-OL (CAS: Not explicitly provided in evidence) is a tertiary alcohol derivative featuring a biphenyl-4-yl group attached to the third carbon of a propan-1-ol backbone. Its structure (Fig. 1) consists of a hydrophobic biphenyl moiety linked via a carbon-carbon bond to a polar hydroxyl group, conferring amphiphilic properties.

Properties

CAS No.

78733-60-5

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

3-(4-phenylphenyl)propan-1-ol

InChI

InChI=1S/C15H16O/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-11,16H,4-5,12H2

InChI Key

XSOUQQQHMLZUOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-Biphenyl-4-YL-propan-1-OL and its analogs:

Compound Structure Functional Groups Key Properties (Inferred) Handling Precautions
This compound Biphenyl-4-yl group attached via C–C bond to propan-1-ol Alcohol (–OH), aromatic biphenyl Moderate polarity; limited water solubility; reactive –OH group Avoid skin/eye contact; use PPE
3-(Biphenyl-4-yloxy)propan-1-ol Biphenyl-4-yl group linked via ether (–O–) to propan-1-ol Ether (–O–), alcohol (–OH), aromatic Lower polarity than alcohol analog; higher lipophilicity Similar to above; monitor for ether stability
(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol Pyrazole ring with methylthio (–SMe) and phenyl groups; primary alcohol Pyrazole, methylthio, alcohol Enhanced hydrogen-bonding capacity; potential sulfur reactivity Use respiratory protection; avoid dust

Key Findings:

Polarity and Solubility: The alcohol group in this compound increases its polarity compared to the ether-linked analog (3-(biphenyl-4-yloxy)propan-1-ol), which has reduced water solubility due to the nonpolar ether bridge. The pyrazole-containing compound () exhibits intermediate polarity, with the methylthio group (–SMe) contributing to hydrophobic interactions.

Reactivity :

  • The –OH group in this compound enables esterification or oxidation reactions, whereas the ether analog is more chemically inert.
  • The methylthio group in the pyrazole derivative may participate in nucleophilic reactions or oxidative degradation, requiring careful storage.

Safety and Handling :

  • All compounds necessitate PPE (gloves, goggles) due to irritant properties. The pyrazole derivative specifically requires dust control measures to prevent inhalation risks.

Applications: this compound: Potential use in surfactant design or as a chiral intermediate. Ether analog: Suitable for hydrophobic drug delivery systems. Pyrazole derivative: Investigated for antimicrobial or kinase-inhibitor activity due to its heterocyclic core.

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